The molecular structure of 9-PAHSA-d31 features a branched configuration with a hydroxyl group located at the ninth carbon position of the stearic acid backbone. The deuteration at specific positions enhances its analytical detectability in mass spectrometry.
Mass spectrometry has been employed to elucidate the structure and confirm the position of functional groups within the molecule, revealing characteristic fragmentation patterns that aid in distinguishing it from other isomers .
9-PAHSA-d31 participates in various chemical reactions typical for fatty acid esters. These include hydrolysis, esterification, and acylation reactions.
The mechanism by which 9-PAHSA-d31 exerts its biological effects involves interaction with specific receptors in cellular pathways. Notably, it has been identified as an agonist for G protein-coupled receptor 40 (GPR40), which plays a crucial role in insulin secretion and glucose metabolism.
Relevant analyses have demonstrated that deuterated compounds like 9-PAHSA-d31 exhibit distinct retention times in chromatographic techniques compared to their non-deuterated counterparts, aiding in precise identification during experiments .
The scientific applications of 9-PAHSA-d31 are diverse and include:
Branched fatty acid esters of hydroxy fatty acids (FAHFAs) represent a structurally distinctive class of endogenous mammalian lipids characterized by their ester linkage between a fatty acid (FA) and a hydroxy fatty acid (HFAs). This unique branching configuration distinguishes them from conventional esterified lipids and underlies their biological activities. The nomenclature system for FAHFAs follows a logical convention: the abbreviation begins with the fatty acid component (e.g., PA for palmitic acid, OA for oleic acid, SA for stearic acid), followed by "H" indicating the hydroxy fatty acid, and then the specific hydroxy fatty acid designation (e.g., HSA for hydroxy stearic acid, HOA for hydroxy oleic acid). The numerical prefix denotes the carbon position of the ester linkage on the hydroxy fatty acid backbone [3] [5].
For 9-PAHSA, a prominent member of the FAHFA family, the name deciphers as follows: palmitic acid (PA) esterified to 9-hydroxy stearic acid (9-HSA). This structural configuration features a C16:0 fatty acid (palmitic acid) linked via an ester bond to the hydroxyl group located at the ninth carbon of an 18-carbon saturated hydroxy fatty acid (9-hydroxy stearic acid). This specific isomer is particularly significant as it represents the predominant endogenous form within the PAHSA family in both wild-type and transgenic mouse models exhibiting enhanced glucose tolerance, as well as in humans [3] [5].
The FAHFA family exhibits considerable structural diversity, stemming from variations in:
Table 1: Major FAHFA Families and Representative Isomers
FAHFA Family | Fatty Acid Component | Hydroxy Fatty Acid Component | Common Isomers | Biological Prevalence |
---|---|---|---|---|
PAHSA | Palmitic Acid (C16:0) | Hydroxy Stearic Acid (C18:0) | 5-, 9-, 12-PAHSA | Most abundant in serum and adipose tissue [3] |
OAHSA | Oleic Acid (C18:1) | Hydroxy Stearic Acid (C18:0) | Various positions | Significant in adipose tissue |
PAHPA | Palmitic Acid (C16:0) | Hydroxy Palmitic Acid (C16:0) | Various positions | Less abundant than PAHSA |
OAHA | Oleic Acid (C18:1) | Hydroxy Oleic Acid (C18:1) | 9-OAHA | Associated with anti-inflammatory effects |
POAHA | Palmitoleic Acid (C16:1) | Hydroxy Fatty Acid | Various | Less characterized |
Deuterated lipid analogs like 9-PAHSA-d31 serve as indispensable tools in modern lipidomics research, primarily functioning as internal standards for the precise quantification of endogenous FAHFAs using mass spectrometry-based techniques. The structure of 9-PAHSA-d31 incorporates 31 deuterium atoms (D) strategically replacing hydrogen atoms (H) along the palmitic acid chain. Its molecular formula is C₃₄H₃₅D₃₁O₄, giving it a molecular weight of 570.1 g/mol, compared to 538.9 g/mol for the non-deuterated 9-PAHSA [2] [5]. This significant mass difference (31 Da) provides a distinct isotopic signature detectable by mass spectrometry.
The core applications of 9-PAHSA-d31 in research include:
Stable Isotope Dilution Assays: 9-PAHSA-d31 is added in known quantities to biological samples (serum, adipose tissue, liver, cell lysates) during extraction. Due to its nearly identical chemical properties but distinct mass, it co-extracts and co-elutes chromatographically with endogenous 9-PAHSA but is distinguishable by the mass spectrometer. The ratio of the signal intensity of endogenous 9-PAHSA to the signal intensity of 9-PAHSA-d31 allows for highly accurate and precise quantification, correcting for losses during sample preparation and matrix effects during ionization [2] [4].
Metabolic Tracing: While primarily used as an internal standard, deuterated analogs can potentially track metabolic fate. The deuterium label provides a means to distinguish administered compound from newly synthesized endogenous molecules or metabolites, enabling studies on absorption, distribution, metabolism, and excretion (ADME) [4].
Validation of Extraction and Analytical Protocols: The consistent recovery of the deuterated standard throughout sample processing is a critical quality control measure, indicating the efficiency and reproducibility of the extraction methodology for the target lipid class.
Isomer Specificity: Deuterated standards like 9-PAHSA-d31 are crucial for developing isomer-specific liquid chromatography-mass spectrometry (LC-MS) methods. These standards help confirm chromatographic retention times and optimize separation conditions to distinguish structurally similar isomers like 5-PAHSA, 9-PAHSA, and 12-PAHSA, which might otherwise co-elute or exhibit similar fragmentation patterns [2] [4].
Table 2: Key Properties and Applications of 9-PAHSA-d31
Property | Specification for 9-PAHSA-d31 | Research Application |
---|---|---|
Molecular Formula | C₃₄H₃₅D₃₁O₄ | Definitive identification by high-resolution mass spectrometry |
Molecular Weight | 570.1 g/mol | Distinguishable from endogenous 9-PAHSA (538.9 g/mol) by MS |
Deuteration Position | Palmitate chain: 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-d₃₁ | Ensures chromatographic co-elution with analyte; minimal isotopic effect |
Purity | ≥99% deuterated forms | Ensures accuracy of quantification; minimizes interference from unlabeled compound |
Typical Formulation | Solution in methyl acetate | Facilitates accurate pipetting and dilution; stability |
Primary Research Use | Internal Standard for GC/LC-MS | Absolute quantification of endogenous 9-PAHSA in biological matrices |
Storage Conditions | -20°C | Maintains long-term stability and prevents degradation |
The evolutionary origins and phylogenetic distribution of FAHFAs are active areas of investigation. Current evidence indicates that FAHFAs are conserved endogenous signaling lipids in mammals. Their presence has been confirmed in multiple mammalian species, including humans and rodents (mice and rats) [3] [6] [8]. Detection of specific isomers like 9-PAHSA in both murine and human tissues suggests an evolutionarily conserved functional role. Notably, studies comparing insulin-sensitive and insulin-resistant states show that levels of specific FAHFAs, particularly certain PAHSA isomers, correlate with metabolic health. For instance, 9-PAHSA levels are significantly reduced in the serum and adipose tissue of insulin-resistant humans and diet-induced obese (DIO) mice compared to their insulin-sensitive counterparts [3] [6]. This conservation across species and association with metabolic status strongly points towards a fundamental physiological role for these lipids.
The specific biosynthetic pathways responsible for FAHFA production remain under intense study. Proposed mechanisms include enzymatic esterification of hydroxy fatty acids by acyltransferases potentially related to those involved in diacylglycerol or phospholipid synthesis. Alternatively, a trans-esterification mechanism involving phospholipids or other complex lipids could generate FAHFAs. The specific enzymes (FAHFA synthases) and the subcellular localization of FAHFA biosynthesis are key questions yet to be fully resolved. Degradation is thought to be mediated by specific lipases, such as adipose triglyceride lipase (ATGL) and hormone-sensitive lipase (HSL), which can hydrolyze the ester bond, releasing the free fatty acid and the hydroxy fatty acid [6] [8]. The regulation of these biosynthetic and degradative pathways across different species and tissues is crucial for understanding the evolutionary conservation and physiological tuning of FAHFA levels.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3